(1-Acetylamino-cyclohexyl)-acetic acid

Vue d'ensemble

Description

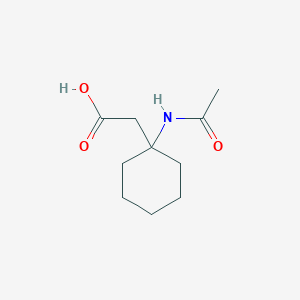

(1-Acetylamino-cyclohexyl)-acetic acid is a chemical compound that is part of a broader class of organic compounds known for their potential in synthesizing various alkaloids and other complex molecules. The compound is characterized by the presence of an acetylamino group attached to a cyclohexyl ring, which is further linked to an acetic acid moiety. This structure is a key intermediate in various chemical synthesis processes and can be modified to produce a wide range of derivatives with different properties and applications.

Synthesis Analysis

The synthesis of derivatives related to (1-Acetylamino-cyclohexyl)-acetic acid involves several steps, including the allylation of dilithiated 1,3-cyclohexane-1,3-diones, protection of carbonyl groups, and oxidation of the alkene . This method allows for the efficient preparation of acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives. These derivatives can then be further transformed into other compounds, such as 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, through amide formation and subsequent cyclization .

Molecular Structure Analysis

The molecular structure of (1-Acetylamino-cyclohexyl)-acetic acid derivatives is complex, featuring multiple functional groups and rings. For instance, the derivative 1-(Acetylamino)-4-oxo-2,5-cyclohexadiene-1-acetic acid, methyl ester, includes an acetylamino group, a cyclohexadiene ring, and an esterified acetic acid . The presence of these functional groups is crucial for the reactivity and the potential applications of the compound in organic synthesis.

Chemical Reactions Analysis

The chemical reactions involving (1-Acetylamino-cyclohexyl)-acetic acid derivatives are diverse. One example is the bimolecular oxidative amidation of phenols, which leads to the formation of compounds like 1-(Acetylamino)-4-oxo-2,5-cyclohexadiene-1-acetic acid, methyl ester . This reaction mechanism involves the use of iodobenzene diacetate in acetonitrile with trifluoroacetic acid, highlighting the compound's reactivity towards oxidative conditions and its ability to form amide bonds with phenols.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1-Acetylamino-cyclohexyl)-acetic acid are not detailed in the provided papers, the structural features suggest that the compound and its derivatives would exhibit properties typical of cyclic organic compounds with multiple functional groups. These properties may include solubility in organic solvents, reactivity towards acids and bases, and the potential to undergo various organic reactions such as oxidation, reduction, and cyclization. The ester and acetylamino groups in particular would influence the compound's polarity, boiling point, and stability.

Applications De Recherche Scientifique

Synthesis and Characterization in Medicinal Chemistry

(1-Acetylamino-cyclohexyl)-acetic acid has been utilized in the synthesis of various compounds in medicinal chemistry. For instance, the amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to create a Schiff base ligand, which was further reacted with metal ions to form compounds studied for their antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015). Similarly, derivatives of (1-Acetylamino-cyclohexyl)-acetic acid have been synthesized for potential inhibitory action against influenza virus sialidases (Kerrigan et al., 2001). These studies demonstrate the compound's significance in the development of novel therapeutic agents.

Organic Synthesis and Chemical Reactions

The compound has been a subject of interest in organic synthesis and chemical reactions. For example, its derivatives have been used in the bimolecular oxidative amidation of phenols, indicating its versatility in organic synthesis processes (Chau & Ciufolini, 2014). Another study involved the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, highlighting the compound's role in creating functionalized cycloalkene skeletons (Cong & Yao, 2006).

Applications in Biochemistry

In biochemistry, (1-Acetylamino-cyclohexyl)-acetic acid derivatives have been explored for their enzymatic activities. For instance, Acetylornithinase of Escherichia coli studies used acetylamino acids, including acetyl-nn-methionine, indicating the relevance of these compounds in biochemical research (Vogel & Bonner, 1956).

Immunological Research

The compound has been investigated for its potential immunological applications. A study synthesized a novel immunologically active carbocyclic muramyl dipeptide analogue, utilizing a derivative of (1-Acetylamino-cyclohexyl)-acetic acid, indicating its potential use in immunomodulation (Kikelj et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, “®-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

2-(1-acetamidocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-10(7-9(13)14)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNGABVXCECAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Acetylamino-cyclohexyl)-acetic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.